1-(Piperidin-1-yl)prop-2-yn-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

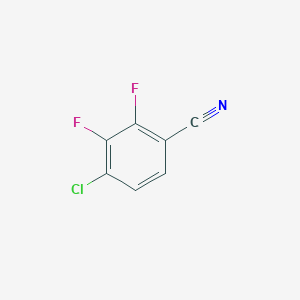

“1-(piperidin-1-yl)prop-2-yn-1-one” is a chemical compound with the molecular formula C8H11NO. It has a molecular weight of 137.18 . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds . A one-pot, solvent-free, and catalyst-free synthesis method has been reported for similar compounds .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 . This indicates the presence of a piperidine ring attached to a prop-2-yn-1-one group.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 137.18 .Aplicaciones Científicas De Investigación

1-(Piperidin-1-yl)prop-2-yn-1-oneperidine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block in the synthesis of various organic compounds. Additionally, 1-(Piperidin-1-yl)prop-2-yn-1-oneperidine has been used in a variety of biochemical and physiological experiments.

Mecanismo De Acción

Target of Action

Compounds containing a piperidine ring have been known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This suggests that the compound might exert its effects through oxidative stress mechanisms.

Biochemical Pathways

Given its potential role as a photosensitizer , it might be involved in pathways related to oxidative stress and cellular damage

Result of Action

Given its potential role as a photosensitizer , it might induce oxidative stress and cellular damage. The exact effects would depend on the concentration of the compound and the specific cellular context.

Action Environment

The action, efficacy, and stability of 1-(piperidin-1-yl)prop-2-yn-1-one could be influenced by various environmental factors. These might include the presence of light (given its potential role as a photosensitizer ), temperature, pH, and the presence of other molecules that might interact with the compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(Piperidin-1-yl)prop-2-yn-1-oneperidine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is a relatively non-toxic compound and has a low boiling point, making it easy to handle and store. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can be unpredictable, making it difficult to control the outcome of a reaction.

Direcciones Futuras

1-(Piperidin-1-yl)prop-2-yn-1-oneperidine has a wide range of potential future applications. It could be used as a catalyst in organic synthesis to create more efficient and cost-effective processes. Additionally, it could be used in pharmaceutical research to develop new drugs or to investigate the effects of existing drugs on the body. It could also be used in biotechnology to develop new enzymes or to study the effects of existing enzymes on cellular processes. Finally, it could be used in agriculture to develop new crop varieties or to study the effects of existing crops on the environment.

Métodos De Síntesis

1-(Piperidin-1-yl)prop-2-yn-1-oneperidine is most commonly synthesized by a two-step process. The first step involves the reaction of piperidine and propynyl bromide in the presence of potassium carbonate to form 1-propynylpiperidine. The second step involves the reaction of 1-propynylpiperidine with an acid such as hydrochloric acid to form 1-propynylpiperidine hydrochloride. This two-step process is simple, efficient, and yields a high yield of product.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(piperidin-1-yl)prop-2-yn-1-one involves the reaction of piperidine with propargyl bromide followed by oxidation of the resulting propargylpiperidine intermediate.", "Starting Materials": [ "Piperidine", "Propargyl bromide", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Piperidine is reacted with propargyl bromide in the presence of sodium hydroxide to form the propargylpiperidine intermediate.", "Step 2: The propargylpiperidine intermediate is oxidized using hydrogen peroxide in the presence of acetic acid to form 1-(piperidin-1-yl)prop-2-yn-1-one." ] } | |

Número CAS |

82038-68-4 |

Fórmula molecular |

C8H11NO |

Peso molecular |

137.18 g/mol |

Nombre IUPAC |

1-piperidin-1-ylprop-2-yn-1-one |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)9-6-4-3-5-7-9/h1H,3-7H2 |

Clave InChI |

VWWLWYUCGHGCAO-UHFFFAOYSA-N |

SMILES canónico |

C#CC(=O)N1CCCCC1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.